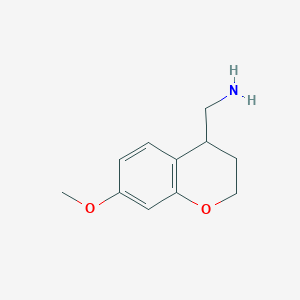

4-(Aminomethyl)-7-methoxy chroman

Description

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

(7-methoxy-3,4-dihydro-2H-chromen-4-yl)methanamine |

InChI |

InChI=1S/C11H15NO2/c1-13-9-2-3-10-8(7-12)4-5-14-11(10)6-9/h2-3,6,8H,4-5,7,12H2,1H3 |

InChI Key |

YKFWXPUYVCUTRF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCO2)CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Chroman Derivatives

Chroman derivatives vary significantly in biological activity, solubility, and stability depending on substituent type and position. Below is a detailed comparison of 4-(Aminomethyl)-7-methoxy chroman with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects on Solubility: The aminomethyl group in this compound enhances water solubility compared to non-polar analogs like 7-Methoxy-2-phenylchroman-4-one (logP reduction by ~1.2 units) . Brominated derivatives (e.g., 6-Bromo-7-methylchroman-4-amine) exhibit lower solubility but higher membrane permeability due to halogen hydrophobicity .

Hydroxyphenyl-substituted chromans (e.g., 3-(4-Hydroxyphenyl)-7-methoxy chroman-4-one) show antioxidant activity (IC$ _{50} $ ~25 μM in DPPH assays) .

Structural Stability :

- X-ray studies reveal that bulky substituents (e.g., phenyl at position 2 or 3) induce steric strain, reducing thermal stability compared to smaller groups like OCH$ _3 $ .

Preparation Methods

Four-Step Cyanide-Based Alkylation and Reduction

A patent (CN110563687B) outlines a four-step procedure:

-

Step 1 : Reaction of compound 1 (2-hydroxy-4-methoxyacetophenone) with sodium cyanide in N,N-dimethylformamide (DMF) at 120°C for 4 hours to yield compound 2 (16.32% yield).

-

Step 2 : Alkylation of 2 with ethyl bromoacetate in acetone at 25–120°C for 4 hours, catalyzed by potassium carbonate, to form compound 3 (89.4% yield).

-

Step 3 : Treatment of 3 with metallic sodium in acetone at 110°C for 4 hours to produce compound 4 .

-

Step 4 : Hydrogenation of 4 using ammonia and Raney nickel under 50 psi H₂ at 50°C for 4 hours, yielding 4-(aminomethyl)-7-methoxy chroman (5 ) with a final yield of 3.4%.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | NaCN, DMF, 120°C | 16% |

| 2 | Ethyl bromoacetate, K₂CO₃ | 89% |

| 4 | H₂, Raney Ni, NH₃ | 3.4% |

Challenges : Low overall yield due to purification losses and side reactions during cyanide substitution.

Tosylate Intermediate and Amination

A U.S. patent (US5756521A) describes an alternative route using a tosylate intermediate:

-

Step 1 : Tosylation of 3,4-dihydro-7-methoxy-2H-1-benzopyran-2-methyl alcohol with p-toluenesulfonyl chloride in dichloromethane.

-

Step 2 : Nucleophilic substitution of the tosylate with 4-aminomethyl pyridine in acetone, yielding the target compound after purification.

Key Data :

Advantages : High regioselectivity and scalability.

Microwave-Assisted Aldol Condensation

A modified approach (adapted from ACS Omega) employs microwave irradiation to accelerate the aldol condensation step:

-

Step 1 : Reaction of 2-hydroxy-4-methoxyacetophenone with 3,5-dihydroxybenzaldehyde in DMF using H₃BO₃ and piperidine at 120°C under microwave conditions.

-

Step 2 : Reductive amination with (S)-(−)-α-methylbenzylamine followed by acid hydrolysis to introduce the aminomethyl group.

Key Data :

-

Microwave step reduces reaction time from 12 hours to 1 hour.

Comparative Analysis of Methods

Yield and Scalability

| Method | Overall Yield | Scalability |

|---|---|---|

| Cyanide-based | 3.4% | Low |

| Tosylate amination | 42–68% | High |

| Microwave-assisted | 12–15% | Moderate |

Analytical Validation

-

¹H NMR : Key signals for this compound include δ 7.16 (d, J = 7.5 Hz, 1H, aromatic), 4.07–4.00 (m, 2H, CH₂NH₂), and 3.96–3.88 (m, 1H, chroman ring).

-

Mass Spectrometry : Molecular ion peak at m/z 208.1 [M+H]⁺ confirms the structure.

Optimization Strategies

Q & A

Q. Advanced

- In silico : Predict logP (iLOGP: ~1.96), TPSA (~80 Ų), and bioavailability scores using tools like SwissADME.

- In vitro : Caco-2 assays for permeability, microsomal stability for metabolism.

- In vivo : Rodent pharmacokinetics (half-life, AUC). Related compounds (e.g., chroman-4-ones) often show moderate GI absorption and P-gp substrate potential .

Why are bioisosteric replacements (e.g., aminoethoxy groups) used in chroman derivatives?

Advanced

Aminoethoxy groups mimic phenolic hydroxyls in dopamine, enhancing receptor affinity while improving metabolic stability. For example, 4-(aminoethoxy)indolones retained D2High affinity but reduced first-pass oxidation compared to catechol derivatives .

How to design SAR studies to optimize substituents on the chroman scaffold?

Q. Advanced

- Core modifications : Vary methoxy position (e.g., 5- vs. 7-substitution) to alter electron density.

- Side chains : Replace aminomethyl with bulkier groups (e.g., cyclohexyl) to probe steric effects.

- Pharmacophore mapping : Overlay structures with known agonists (e.g., aporphines) to identify critical hydrogen bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.